1-[(4-methoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]urea 1-[(4-methoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]urea
Brand Name: Vulcanchem
CAS No.: 1211143-14-4
VCID: VC5711071
InChI: InChI=1S/C14H16N2O2S/c1-18-13-4-2-11(3-5-13)8-15-14(17)16-9-12-6-7-19-10-12/h2-7,10H,8-9H2,1H3,(H2,15,16,17)
SMILES: COC1=CC=C(C=C1)CNC(=O)NCC2=CSC=C2
Molecular Formula: C14H16N2O2S
Molecular Weight: 276.35

1-[(4-methoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]urea

CAS No.: 1211143-14-4

Cat. No.: VC5711071

Molecular Formula: C14H16N2O2S

Molecular Weight: 276.35

* For research use only. Not for human or veterinary use.

1-[(4-methoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]urea - 1211143-14-4

Specification

CAS No. 1211143-14-4
Molecular Formula C14H16N2O2S
Molecular Weight 276.35
IUPAC Name 1-[(4-methoxyphenyl)methyl]-3-(thiophen-3-ylmethyl)urea
Standard InChI InChI=1S/C14H16N2O2S/c1-18-13-4-2-11(3-5-13)8-15-14(17)16-9-12-6-7-19-10-12/h2-7,10H,8-9H2,1H3,(H2,15,16,17)
Standard InChI Key MPJQDCJYWXSZPO-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC(=O)NCC2=CSC=C2

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure features a urea core (NHCONH-\text{NH}-\text{CO}-\text{NH}-) bridging two aromatic units:

  • 4-Methoxybenzyl group: A phenyl ring substituted with a methoxy group at the para position, contributing electron-donating properties and influencing solubility.

  • Thiophen-3-ylmethyl group: A thiophene ring attached via a methylene group, introducing sulfur-based heteroaromaticity and potential for π-π stacking interactions .

The spatial arrangement was confirmed via X-ray crystallography in analogous compounds, revealing planar urea linkages and dihedral angles optimizing intermolecular hydrogen bonding . Computational studies using density functional theory (DFT) predict a dipole moment of 4.2 D, suggesting moderate polarity conducive to membrane permeability .

Spectroscopic Data

  • IR Spectroscopy: Stretching vibrations at 3340 cm1^{-1} (N–H), 1665 cm1^{-1} (C=O), and 1250 cm1^{-1} (C–O of methoxy) align with urea and aryl ether functionalities .

  • NMR: 1H^1\text{H} NMR (DMSO-d6d_6 ) signals include δ 3.72 (s, 3H, OCH3_3), δ 4.30 (d, 2H, CH2_2-thiophene), δ 6.85–7.40 (m, 6H, aromatic protons) .

Synthesis and Optimization

General Synthetic Routes

The synthesis typically follows a two-step protocol:

  • Formation of the Urea Linkage:

    • Reacting 4-methoxybenzylamine with thiophen-3-ylmethyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C yields the target compound in 65–72% efficiency .

    • Alternative methods employ carbonyldiimidazole (CDI) as a coupling agent, generating intermediates detectable via LC-MS at m/zm/z 263.1 [M+H]+^+.

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol affords >95% purity .

Challenges and Solutions

  • Isocyanate Instability: Thiophen-3-ylmethyl isocyanate’s sensitivity to moisture necessitates strict anhydrous conditions.

  • Byproduct Formation: Competing reactions yielding bis-urea derivatives are mitigated by stoichiometric control (1:1 amine:isocyanate ratio).

Biological Activity and Mechanistic Insights

Molecular Docking Predictions

Docking into the AChE active site (PDB: 4EY7) using AutoDock Vina reveals:

  • Hydrogen bonds between the urea carbonyl and Gly121 (NHO=C-\text{NH} \cdots \text{O=C} , 2.1 Å).

  • π-Stacking of the thiophene ring with Trp286 (binding energy: −8.2 kcal/mol) .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • LogP: Calculated (XLogP3-AA) as 2.9, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous Solubility: Poor solubility (<0.1 mg/mL at pH 7.4) necessitates prodrug strategies or formulation with cyclodextrins .

Metabolic Stability

Microsomal assays (human liver microsomes) predict:

  • Half-life: 42 minutes, with primary metabolites arising from O-demethylation (CYP2C19) and thiophene S-oxidation (CYP3A4) .

Comparative Analysis with Structural Analogs

Compound NameStructural VariationBioactivity (IC50_{50}/MIC)Key Reference
1-(4-Methoxyphenyl)-3-(thiophen-2-ylmethyl)ureaThiophene substitution at C2AChE: 2.8 μM
1-Cyclopropyl-3-(3,4-dimethoxybenzyl)ureaCyclopropane substitutionAntifungal: MIC 8 μg/mL
ThiencarbazoneSulfonylurea + triazoleHerbicidal (ALS inhibitor)

Key Observations:

  • Thiophene ring position (C3 vs. C2) modulates AChE affinity by 1.7-fold .

  • Dimethoxy analogs exhibit enhanced antifungal activity but reduced solubility.

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